N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.12421471 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agent Development
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-methylbenzenesulfonamide and its analogs have been investigated for their potential as anticancer agents, focusing on their ability to inhibit the hypoxia inducible factor-1 (HIF-1) pathway. This pathway is crucial for tumor adaptation to growth under low oxygen conditions and mediates resistance to chemotherapy and radiation. Structural modifications to this compound have been explored to optimize its pharmacological properties, aiming to enhance its solubility and efficacy as a cancer therapeutic. For example, specific structural motifs have been identified that significantly inhibit HIF-1 activated transcription, which is pivotal in cancer progression and resistance to therapy (Mun et al., 2012). Additionally, analogs designed to improve aqueous solubility while retaining inhibitory effects on the HIF pathway have been synthesized, showing promise for further development into effective cancer treatments (J. Mun et al., 2012).
Fluorescent Probe Development
The compound has also been utilized in the development of fluorescent probes for biological applications. A derivative, exhibiting high selectivity for glutathione and cysteine among amino acids and metal ions, has been synthesized. This specificity makes it a reliable and specific probe for detecting these crucial thiol-containing compounds in living cells, indicating its potential application in biological and medical research to monitor cellular redox states and the presence of reactive oxygen species (Wei et al., 2013).
Structural and Computational Chemistry
In addition to pharmacological applications, the compound and its derivatives have been subjects of structural and computational studies. These studies include crystallography and molecular dynamics simulations to understand the molecular basis of their reactivity and interaction with biological molecules. Such investigations provide insights into the design and optimization of new compounds with improved therapeutic or diagnostic capabilities (Murthy et al., 2018).
Antimicrobial and Antiproliferative Agents
Research has also extended into the synthesis and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their potential as antimicrobial and antiproliferative agents. These studies highlight the versatility of the sulfonamide group in medicinal chemistry, offering pathways to develop new treatments for various diseases, including cancer and infections (El-Gilil, 2019).
Properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-8-10-14(11-9-13)23(20,21)19-16-12-18(2,3)22-17-7-5-4-6-15(16)17/h4-11,16,19H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSBESLRRQZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(OC3=CC=CC=C23)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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